2-Propenoic acid, 3-cyano-3-(2-thienyl)-, methyl ester, (2E)-

Description

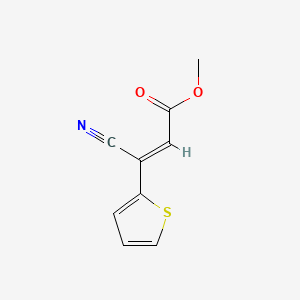

The compound 2-Propenoic acid, 3-cyano-3-(2-thienyl)-, methyl ester, (2E)- is an α,β-unsaturated ester derivative of acrylic acid. Its structure features:

- A cyano group (-C≡N) at the 3-position, acting as a strong electron-withdrawing group.

- A 2-thienyl substituent (a sulfur-containing aromatic heterocycle) at the same 3-position.

- A methyl ester group (-COOCH₃) at the terminal carboxylate.

- An (E)-configuration (trans) across the α,β-unsaturated double bond.

Properties

Molecular Formula |

C9H7NO2S |

|---|---|

Molecular Weight |

193.22 g/mol |

IUPAC Name |

methyl (E)-3-cyano-3-thiophen-2-ylprop-2-enoate |

InChI |

InChI=1S/C9H7NO2S/c1-12-9(11)5-7(6-10)8-3-2-4-13-8/h2-5H,1H3/b7-5+ |

InChI Key |

OYQHQTBZUGGDGA-FNORWQNLSA-N |

Isomeric SMILES |

COC(=O)/C=C(\C#N)/C1=CC=CS1 |

Canonical SMILES |

COC(=O)C=C(C#N)C1=CC=CS1 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-Propenoic acid, 3-cyano-3-(2-thienyl)-, methyl ester, (2E)- typically involves the reaction of 2-thiophenecarboxaldehyde with malononitrile in the presence of a base, followed by esterification with methanol . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Chemical Reactions Analysis

2-Propenoic acid, 3-cyano-3-(2-thienyl)-, methyl ester, (2E)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Scientific Research Applications

This compound has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 3-cyano-3-(2-thienyl)-, methyl ester, (2E)- involves its interaction with specific molecular targets and pathways. The cyano group and thienyl group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects .

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

- Electronic Effects: The cyano group in the target compound enhances electrophilicity at the β-carbon, increasing reactivity in Michael additions or polymerizations. The thienyl group contributes conjugation and sulfur-based electronic effects, distinguishing it from purely phenyl-based analogs like methyl 4-hydroxycinnamate .

- Steric Effects : Cyclopentyl substituents (e.g., in ) introduce steric hindrance, whereas the planar thienyl group allows better π-orbital overlap .

Physicochemical Properties

- Polar Surface Area (PSA): The target compound’s PSA (~76.11 Ų) is comparable to the ethyl ester analog in , driven by the cyano group and ester oxygen .

- Boiling Point/Melting Point : Data unavailable, but methyl esters generally have lower boiling points than ethyl esters due to smaller alkyl chains.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing the stereochemistry and functional groups of this compound?

- Methodology : Use a combination of - and -NMR to confirm the (2E)-configuration and substituent positions. Infrared (IR) spectroscopy can validate the cyano (C≡N) and ester (C=O) groups. For stereochemical confirmation, compare experimental NMR coupling constants () with computational predictions (e.g., DFT calculations) .

- Data Analysis : For example, the -NMR of structurally similar acrylates (e.g., 3-phenyl derivatives) shows vinyl proton coupling constants of ~16 Hz for trans-configuration, while IR peaks for C≡N appear near 2200–2250 cm .

Q. How can synthetic routes for this compound be optimized to minimize byproducts?

- Methodology : Employ a Michael addition-esterification cascade using thiophene-derived nucleophiles and cyanoacrylates. Monitor reaction progress via HPLC or GC-MS. Optimize solvent polarity (e.g., DMF vs. THF) and catalyst loading (e.g., DBU) to suppress side reactions like polymerization .

- Case Study : A related ethyl ester synthesis achieved 85% yield using THF as a solvent and 5 mol% DBU at 60°C, with purity confirmed by -NMR integration .

Q. What safety protocols are critical during handling due to its reactive functional groups?

- Guidelines : Use nitrile gloves and P95/P100 respirators to avoid dermal/ocular exposure to cyano groups. Conduct reactions under inert atmosphere (N) to prevent moisture-induced hydrolysis. Store at 2–8°C in amber vials to mitigate photodegradation .

Advanced Research Questions

Q. How do electronic effects of the thienyl and cyano groups influence the compound’s reactivity in Diels-Alder reactions?

- Methodology : Perform frontier molecular orbital (FMO) analysis using DFT (e.g., B3LYP/6-31G*) to calculate HOMO-LUMO gaps. Compare with experimental reaction rates using dienophiles like maleic anhydride.

- Data Insight : Thienyl groups lower LUMO energy, enhancing electrophilicity. Cyano groups further polarize the α,β-unsaturated ester, accelerating cycloaddition kinetics .

Q. What strategies resolve contradictions in spectroscopic data for regioisomeric impurities?

- Methodology : Combine 2D-NMR (e.g., HSQC, HMBC) to assign carbon-proton correlations. Use high-resolution mass spectrometry (HRMS) to distinguish regioisomers via exact mass differences (e.g., Δ < 0.005 Da).

- Example : A methyl ester analog showed misassigned NOESY cross-peaks due to rotational isomerism; dynamic NMR at variable temperatures (25–60°C) resolved this .

Q. Can computational models predict its thermal stability under catalytic conditions?

- Approach : Perform thermogravimetric analysis (TGA) coupled with DFT-based transition state modeling. Compare decomposition onset temperatures (e.g., 180–220°C for similar acrylates) with bond dissociation energies (BDEs) of the C–S (thienyl) and C≡N bonds .

Methodological Challenges and Solutions

Q. Why does the compound exhibit anomalous solubility in polar aprotic solvents?

- Hypothesis Testing : Measure solubility parameters (Hansen solubility sphere) via turbidimetry. Correlate with computational COSMO-RS simulations.

- Observation : The cyano group increases polarity, but steric hindrance from the thienyl ring reduces solubility in DMSO. Ethyl acetate may offer a balance (log ≈ 1.2 predicted) .

Q. How to validate its role as a monomer in conductive polymer synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.